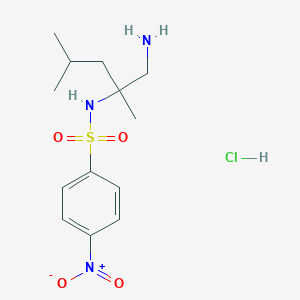
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, commonly known as ADMPH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. ADMPH is a sulfonamide derivative that has been synthesized through a multistep process, which involves the reaction of various reagents in a controlled manner.
Mécanisme D'action
The mechanism of action of ADMPH is not fully understood, but it is believed to be related to its ability to bind to specific receptors in cells. ADMPH has been shown to bind to the active site of enzymes, thereby inhibiting their activity. It has also been shown to interact with DNA, leading to the inhibition of DNA replication.
Biochemical and Physiological Effects:
ADMPH has been shown to have a range of biochemical and physiological effects. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. ADMPH has also been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, ADMPH has been shown to have potential applications in the field of neuroscience, as it has been shown to modulate the activity of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
ADMPH has several advantages for use in lab experiments. It is easy to synthesize and has a high purity level, making it a reliable compound for use in experiments. ADMPH also exhibits a high degree of stability, making it suitable for long-term storage. However, ADMPH also has some limitations. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, ADMPH has a low solubility in water, which may limit its use in some experimental conditions.
Orientations Futures
There are several future directions for the study of ADMPH. One potential direction is the development of new drugs based on the structure of ADMPH. ADMPH has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Another potential direction is the study of the mechanism of action of ADMPH. Further research is needed to fully understand how ADMPH interacts with cells and how it exerts its effects. Additionally, there is potential for the use of ADMPH in the field of neuroscience, as it has been shown to modulate the activity of neurotransmitters in the brain. Further research is needed to fully understand the potential applications of ADMPH in this field.
Méthodes De Synthèse
The synthesis of ADMPH involves a multistep process, which includes the reaction of 4-nitrobenzenesulfonyl chloride with 2,4-dimethylpentan-2-amine in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate product, 4-nitrobenzenesulfonamide. The next step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The final step involves the quaternization of the amino group with hydrochloric acid to form ADMPH.
Applications De Recherche Scientifique
ADMPH has been extensively studied for its potential applications in the field of scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. ADMPH has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, ADMPH has been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S.ClH/c1-10(2)8-13(3,9-14)15-21(19,20)12-6-4-11(5-7-12)16(17)18;/h4-7,10,15H,8-9,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYJMNZZTRTMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2516719.png)
![1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2516720.png)
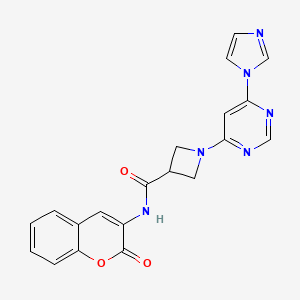
![N-[[4-(2,6-dimethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2516722.png)
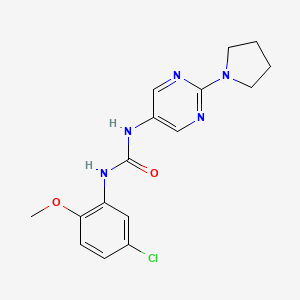
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-4-methylphenyl)amino)formamide](/img/structure/B2516725.png)

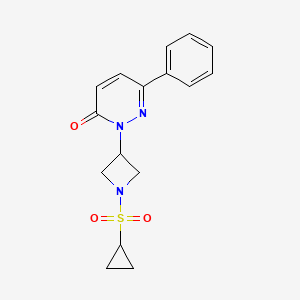
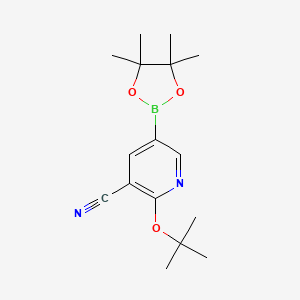
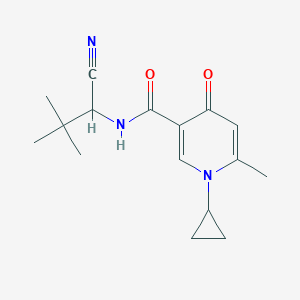
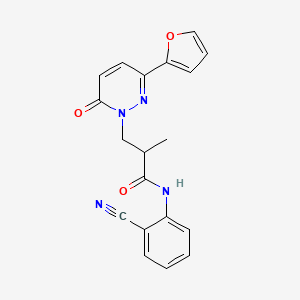
![1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol](/img/structure/B2516738.png)
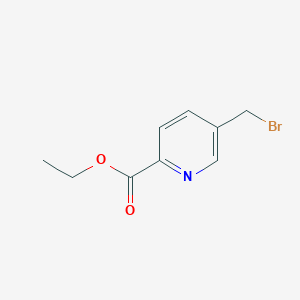
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2516740.png)